1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide -

1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

Catalog Number: EVT-5295522
CAS Number:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nalidixic Acid (1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid)

    Compound Description: Nalidixic acid is a first-generation quinolone antibacterial agent. It exhibits inhibitory activity against gram-negative bacteria by interfering with DNA gyrase, an enzyme essential for bacterial DNA replication. [, , , ]

    Relevance: Nalidixic acid serves as a fundamental structural starting point for the target compound, 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Both compounds share the core 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid moiety. Modifications to nalidixic acid's carboxylic acid group generate various derivatives, including the target compound. [, , , ]

Enoxacin (1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid)

    Compound Description: Enoxacin is a second-generation fluoroquinolone antibacterial agent, known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. [, , , ]

    Relevance: Enoxacin, like the target compound 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, belongs to the quinolone class of antibacterial agents. They share the core 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure, with variations in substituents at the 6th and 7th positions of the naphthyridine ring. These shared structural features and their membership in the same drug class establish a close relationship between enoxacin and the target compound. [, , , ]

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

    Compound Description: This compound, a nalidixic acid derivative, demonstrates locomotor stimulant effects in various animal models. Its pharmacological profile suggests involvement of catecholamines, possibly by modulating norepinephrine uptake or release. []

    Relevance: This compound shares the core 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid structure with the target compound, 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. The presence of the 7-benzyl substituent in this compound, compared to the 7-methyl group in the target compound, highlights the structural modifications explored within this series. []

N′-(1,3-Diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides

    Compound Description: This series of compounds represents hybrid pharmacophores, designed by combining structural features of nalidixic acid with 1,3-diphenylprop-2-en-1-ones. These hybrids exhibit promising antioxidant properties, including ferric reducing antioxidant power (FRAP) and metal-chelating capacities. []

    Relevance: These compounds highlight the concept of developing hybrid structures based on the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide scaffold, which is also the core structure of the target compound. The variations in the carbohydrazide moiety, particularly the incorporation of the 1,3-diphenylallylidene group, illustrate the structural diversity achievable within this class. []

1-Ethyl-7-methyl-4-oxo-N-(1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose-2-yl)-[1,8]-naphthyridine-3-carboxamide (Compound 5)

    Compound Description: This compound is a nalidixic acid-D-glucosamine conjugate designed to enhance antimicrobial activity and reduce toxicity. It displays significant growth inhibitory activity against resistant strains of Escherichia coli and Methicillin-resistant Staphylococcus aureus. []

    Relevance: Compound 5 exemplifies the strategy of conjugating sugar moieties to the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide core, present in the target compound 1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. This approach aims to improve the pharmacokinetic and pharmacodynamic properties of the parent compound. []

1-Ethyl-7-methyl-4-oxo-N-(2-deoxy-D-glucopyranose-2-yl)-[1,8]-naphthyridine-3-carboxamide (Compound 6)

    Compound Description: This compound, another nalidixic acid-D-glucosamine conjugate, exhibits potent antifungal activity against Candida albicans, highlighting the potential of this conjugation strategy for expanding the spectrum of antimicrobial activity. []

    Relevance: Like Compound 5, Compound 6 demonstrates the feasibility of incorporating sugar moieties onto the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide scaffold found in the target compound. This approach underscores the potential for enhancing efficacy and exploring new biological activities within this class of compounds. []

Properties

Product Name

1-ethyl-N~3~-(4-methoxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide

IUPAC Name

1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C21H23N3O3/c1-4-24-13-18(19(25)17-10-5-14(2)23-20(17)24)21(26)22-12-11-15-6-8-16(27-3)9-7-15/h5-10,13H,4,11-12H2,1-3H3,(H,22,26)

InChI Key

YTISRKNDCUBECH-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.